molecular formula C19H22N6O2 B2623684 2-(3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine CAS No. 1396807-76-3

2-(3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine

Cat. No.: B2623684
CAS No.: 1396807-76-3
M. Wt: 366.425
InChI Key: IYTCKUDNAQHZPA-UHFFFAOYSA-N
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Description

2-(3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine is a complex organic compound that features a pyrazine ring, a piperazine moiety, and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine typically involves multiple steps, including the formation of the pyrazine ring, the piperazine moiety, and the azetidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine is unique due to its combination of a pyrazine ring, a piperazine moiety, and an azetidine ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

[1-(pyrazine-2-carbonyl)azetidin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c26-18(15-12-25(13-15)19(27)17-11-20-5-6-22-17)24-9-7-23(8-10-24)14-16-3-1-2-4-21-16/h1-6,11,15H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTCKUDNAQHZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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